molecular formula C14H15NO B3054436 2-(1-Anilinoethyl)phenol CAS No. 60399-07-7

2-(1-Anilinoethyl)phenol

Cat. No.: B3054436
CAS No.: 60399-07-7
M. Wt: 213.27 g/mol
InChI Key: DBHJSOJEDRTHEP-UHFFFAOYSA-N
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Description

2-(1-Anilinoethyl)phenol is a phenolic compound featuring a phenol ring substituted at the 2-position with an ethyl group bearing an anilino (phenylamino) moiety. This article compares this compound with compounds such as 2-(1-Phenylethyl)phenol, 2-(Aminomethyl)phenol, and others, focusing on molecular structure, synthesis, applications, and safety.

Properties

IUPAC Name

2-(1-anilinoethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h2-11,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHJSOJEDRTHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397079
Record name 2-(1-anilinoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60399-07-7
Record name 2-(1-anilinoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Schiff Base Intermediates

A widely reported approach involves the condensation of 2-hydroxyacetophenone with aniline to form a Schiff base, followed by catalytic hydrogenation. The reaction proceeds in two stages:

Formation of the Schiff Base

2-Hydroxyacetophenone reacts with aniline in ethanol under reflux, typically at 80–90°C for 4–6 hours, to yield the imine intermediate. Acidic catalysts like p-toluenesulfonic acid (p-TsOH) or molecular sieves are employed to accelerate dehydration. The intermediate is isolated via solvent removal and recrystallization from ethanol/water mixtures, achieving 70–85% purity.

Hydrogenation to 2-(1-Anilinoethyl)phenol

The Schiff base is hydrogenated using palladium on carbon (Pd/C, 5–10 wt%) under H₂ gas (1–3 atm) in methanol or ethanol. Reaction temperatures of 25–50°C for 12–24 hours yield the target compound. Post-hydrogenation purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity to >90%, though yields remain moderate (50–65%) due to competing side reactions.

Key Challenges:
  • Over-reduction : Excessive hydrogenation may reduce the phenolic –OH group.
  • Catalyst Poisoning : Aniline derivatives can adsorb onto Pd/C, necessitating higher catalyst loadings.

Reductive Amination of 2-Hydroxypropiophenone

An alternative one-pot method employs reductive amination using sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complexes. This bypasses the isolation of the Schiff base:

Reaction Conditions

2-Hydroxypropiophenone and aniline (1:1.2 molar ratio) are stirred in methanol with glacial acetic acid (10 mol%) at 25°C. NaBH₃CN is added portionwise over 1 hour, and the mixture is refluxed for 8–12 hours. The product is extracted with dichloromethane and washed with brine, yielding 60–70% crude product.

Optimization Insights

  • pH Control : Maintaining a weakly acidic medium (pH 4–5) enhances imine formation and reduces borane decomposition.
  • Solvent Effects : Methanol outperforms THF or DMF due to better solubility of intermediates.

Nucleophilic Substitution of 2-(1-Bromoethyl)phenol

A less common but scalable route involves the alkylation of aniline with 2-(1-bromoethyl)phenol:

Synthesis of 2-(1-Bromoethyl)phenol

2-(1-Hydroxyethyl)phenol is treated with hydrobromic acid (48% w/w) at 120–130°C under Dean-Stark conditions to remove water. The reaction achieves 80–85% conversion after 6 hours, with the bromide isolated via vacuum distillation.

Alkylation with Aniline

The bromo intermediate is reacted with aniline (2:1 molar ratio) in DMF at 100°C for 24 hours. Potassium carbonate (K₂CO₃) is added to scavenge HBr, improving yields to 55–60%. Purification via recrystallization from toluene removes unreacted aniline.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Catalytic Hydrogenation 50–65 >90 High selectivity Catalyst cost, over-reduction risks
Reductive Amination 60–70 85–90 One-pot synthesis Borane handling hazards
Nucleophilic Substitution 55–60 75–80 Scalability Low atom economy, harsh conditions

Chemical Reactions Analysis

Types of Reactions

2-(1-Anilinoethyl)phenol undergoes various chemical reactions, including:

    Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.

    Reduction: Reduction reactions involving phenolic compounds often use reagents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.

Common Reagents and Conditions

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidizing phenols to quinones.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting quinones back to hydroquinones.

    Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, and sulfonated phenols

Scientific Research Applications

2-(1-Anilinoethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential therapeutic effects and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of materials with unique chemical and thermal properties.

Mechanism of Action

The mechanism of action of 2-(1-Anilinoethyl)phenol involves its interaction with specific molecular targets and pathways. Phenolic compounds are known to undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the aromatic ring towards electrophilic attack . This activation facilitates various biochemical processes, including the modulation of intracellular signaling molecules and the inhibition of oxidative stress .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular characteristics of related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents References
2-(1-Phenylethyl)phenol C₁₄H₁₄O 198.26 Phenylethyl group at 2-position
2-(1-Phenylethenyl)phenol C₁₄H₁₂O 196.24 Styrenyl (vinylphenyl) group
2-(Aminomethyl)phenol C₇H₉NO 123.15 Aminomethyl group at 2-position
(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol C₁₂H₁₇N₃O₂ 243.29 Iminoethylaminoethyl and hydroxyphenyl
2-[(1R)-1-{[(1R)-1-Phenylethyl]amino}ethyl]phenol hydrochloride C₁₆H₂₀ClNO 277.79 Chiral aminoethylphenol hydrochloride

Key Observations :

  • Substituent Effects: The presence of aromatic (e.g., phenylethyl) versus polar (e.g., amino, imino) groups significantly impacts properties.
  • Molecular Weight: Higher molecular weights (e.g., 243.29 for the imino derivative) correlate with extended substituents, influencing physical states (e.g., crystalline solids vs. oils) .

Biological Activity

2-(1-Anilinoethyl)phenol, also known as aniline derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an aniline group attached to a phenolic moiety. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N
  • Molecular Weight : 199.27 g/mol

The compound features both an aniline and a phenolic group, which contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

  • Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer.

  • Case Study : A study published in Nature highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The research demonstrated that treatment with this compound resulted in a significant reduction in cell viability in cultured cancer cells compared to control groups .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
AnilineModerateLimited
PhenolLimitedModerate

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cell Membrane Disruption : The phenolic hydroxyl group may interact with lipid bilayers, compromising membrane integrity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:

  • In vitro Studies : Numerous studies have confirmed its efficacy against various pathogens and cancer cell lines.
  • In vivo Studies : Animal models have shown promising results, indicating that the compound can effectively reduce tumor size without significant toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Anilinoethyl)phenol, and how can purity be maximized during synthesis?

  • Methodological Answer : The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination, leveraging palladium catalysts for C–N bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from byproducts like unreacted aniline or phenolic intermediates. Monitoring reaction progress using thin-layer chromatography (TLC) ensures optimal yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic and ethylamine substituents. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and amine (-NH) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Spills should be contained with diatomaceous earth and decontaminated with ethanol. Waste must be disposed of as hazardous organic material, adhering to institutional guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. Molecular docking studies can predict interactions with biological targets (e.g., enzymes). Solvent effects are incorporated using continuum models (e.g., PCM) to simulate reaction kinetics in polar/nonpolar media .

Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Cross-validate data using multiple refinement software (e.g., SHELXL ). Check for twinning or disorder in crystals via PLATON analysis. Pair X-ray results with solid-state NMR to confirm hydrogen-bonding networks. Discrepancies in bond angles/lengths may arise from thermal motion; anisotropic displacement parameters (ADPs) should be critically assessed .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound analogs?

  • Methodological Answer : Systematically vary substituents on the phenol ring (e.g., electron-withdrawing/-donating groups) and the aniline moiety. Assess bioactivity using in vitro assays (e.g., enzyme inhibition, receptor binding). Correlate electronic properties (Hammett σ constants) with activity trends. Multivariate regression analysis identifies key structural contributors to potency .

Q. How can hydrogen-bonding interactions of this compound be exploited in supramolecular assembly?

  • Methodological Answer : The phenol -OH and aniline -NH groups act as hydrogen-bond donors. Co-crystallize with acceptors (e.g., pyridine derivatives) to form stable frameworks. Analyze packing motifs via Mercury software. Applications include designing molecular sensors or porous materials .

Data Contradiction Analysis

Q. How to address conflicting toxicity profiles reported for this compound in literature?

  • Methodological Answer : Discrepancies may arise from impurity levels or assay variability. Reproduce studies using rigorously purified samples. Conduct Ames tests (bacterial reverse mutation) and mammalian cell cytotoxicity assays (e.g., MTT) under standardized conditions. Compare results with structurally related compounds to isolate toxicity mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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